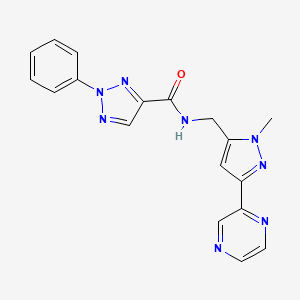

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a pyrazole ring, a pyrazine ring, a phenyl ring, and a triazole ring. These groups are common in many biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The compound is a heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It also contains a phenyl ring and a triazole ring.Chemical Reactions Analysis

The compound, due to its functional groups, might undergo a variety of chemical reactions. For instance, the pyrazole ring might undergo reactions such as nucleophilic substitution or electrophilic aromatic substitution .Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives, including our compound of interest, have been shown to exhibit antimicrobial properties . These compounds can be designed to target specific microbial pathways, potentially leading to the development of new antibiotics that are effective against resistant strains .

Anti-inflammatory Agents

The pyrrolopyrazine scaffold is known for its anti-inflammatory activity. By inhibiting key enzymes involved in the inflammatory process, derivatives of this compound could be developed as anti-inflammatory medications .

Antiviral Applications

Compounds with a pyrrolopyrazine base have shown potential in antiviral therapy. Their ability to interfere with viral replication makes them candidates for the treatment of various viral infections .

Antifungal Uses

The structural features of pyrrolopyrazine derivatives, such as our compound, allow them to act against fungal cells, providing a pathway for the development of new antifungal drugs, especially for combating drug-resistant fungal infections .

Antioxidant Properties

These derivatives can also serve as antioxidants. Their chemical structure enables them to neutralize free radicals, which are harmful byproducts of cellular metabolism that can lead to oxidative stress and various diseases .

Antitumor and Kinase Inhibitory

Pyrrolopyrazine derivatives have been found to exhibit antitumor activities. They can act as kinase inhibitors, disrupting the signaling pathways that cancer cells use to grow and divide. This makes them valuable leads in cancer research and drug development .

Drug Discovery and Development

The compound’s structure is an attractive scaffold for drug discovery. Its versatility allows for the introduction of various substituents, which can enhance its biological activity and specificity. This adaptability makes it a valuable compound for developing new therapeutic agents .

Synthetic Methodologies

The synthesis of pyrrolopyrazine derivatives, including our compound, involves various synthetic routes such as cyclization, ring annulation, and cycloaddition. These methods are crucial for creating derivatives with desired biological activities and are an active area of research in medicinal chemistry .

properties

IUPAC Name |

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N8O/c1-25-14(9-15(23-25)16-11-19-7-8-20-16)10-21-18(27)17-12-22-26(24-17)13-5-3-2-4-6-13/h2-9,11-12H,10H2,1H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLXMAPWUNMKOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2989651.png)

![2-Oxa-8-azadispiro[3.1.36.14]decane](/img/structure/B2989653.png)

![1-(2-(2-Hydroxy-5-methylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2989660.png)

![N-benzyl-2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2989661.png)

![1-((1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2989663.png)

![N-[3-({[3-(acetylamino)benzyl][(4-bromophenyl)sulfonyl]amino}methyl)phenyl]acetamide](/img/structure/B2989667.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2989669.png)

![ethyl 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate](/img/structure/B2989671.png)